Bucladesine;Bucladesine sodium
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Overview
Description
Dibutyryl-cAMP, also known as Bucladesine, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate (cAMP). It is a cell-permeable analog of cAMP and acts as a phosphodiesterase inhibitor. This compound is widely used in scientific research due to its ability to induce normal physiological responses in cells, which cAMP alone cannot achieve effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyryl-cAMP is synthesized through the esterification of cAMP with butyric anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the dibutyryl ester .
Industrial Production Methods
Industrial production of Dibutyryl-cAMP involves large-scale esterification processes, often utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyryl-cAMP undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in Dibutyryl-cAMP can be hydrolyzed to release cAMP and butyric acid.
Oxidation and Reduction: While Dibutyryl-cAMP itself is relatively stable, it can participate in redox reactions under specific conditions.
Substitution: Dibutyryl-cAMP can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: cAMP and butyric acid.
Oxidation and Reduction: Various oxidized or reduced forms of Dibutyryl-cAMP, depending on the specific reagents and conditions used.
Scientific Research Applications
Dibutyryl-cAMP is utilized in a wide range of scientific research applications:
Chemistry: Used as a tool to study cyclic nucleotide signaling pathways.
Biology: Facilitates the study of cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases and cardiac disorders.
Industry: Employed in the development of pharmaceuticals and as a research reagent in various biochemical assays
Mechanism of Action
Dibutyryl-cAMP exerts its effects by mimicking the action of endogenous cAMP. It activates cyclic adenosine phosphate-dependent protein kinase A (PKA), which in turn regulates various cellular processes. The primary regulatory mechanism involves the cAMP/PKA signaling pathway, which plays a crucial role in neurodevelopment, growth, and plasticity .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-cAMP: Another cAMP analog that is often used in research.
N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate: A closely related compound with similar properties.
Bucladesine sodium salt: A sodium salt form of Dibutyryl-cAMP
Uniqueness
Dibutyryl-cAMP is unique due to its high cell permeability and stability, which allows it to effectively mimic cAMP in various experimental conditions. Its ability to activate PKA selectively makes it a valuable tool in studying cAMP-dependent signaling pathways .
Properties
Molecular Formula |
C18H25N5NaO9P |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
sodium;[(4aR,6R,7aS)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate |
InChI |
InChI=1S/C18H24N5O8P.Na.H2O/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);;1H2/q;+1;/p-1/t10-,14+,15?,18-;;/m1../s1 |
InChI Key |
MBIUSAASWSOYGU-PFKWOCAFSA-M |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |
Origin of Product |
United States |
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